methyl 4-amino-2,5-dimethylbenzoate hydrochloride
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Overview
Description
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and two methyl groups on the benzene ring, along with a methyl ester group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2,5-dimethylbenzoate hydrochloride typically involves the esterification of 4-amino-2,5-dimethylbenzoic acid. The reaction is carried out in the presence of methanol and a suitable acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then refluxed to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the use of large-scale reactors and optimized reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,5-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2,6-dimethylbenzoate
- Methyl 4-amino-3,5-dimethylbenzoate
- Methyl 4-amino-2,5-dimethoxybenzoate
Uniqueness
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
478837-37-5 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
methyl 4-amino-2,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-5-9(11)7(2)4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |
InChI Key |
XKOPHGIEHFQEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
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